molecular formula C16H13F3N4 B11783595 Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine

Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11783595
M. Wt: 318.30 g/mol
InChI Key: DEUFHSZAADCPOU-UHFFFAOYSA-N
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Description

Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole-based methanamine derivative characterized by a phenyl group and a 4-(trifluoromethyl)phenyl substituent on the 1,2,4-triazole ring. Its synthesis likely involves Suzuki coupling or similar cross-coupling reactions, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C16H13F3N4

Molecular Weight

318.30 g/mol

IUPAC Name

phenyl-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C16H13F3N4/c17-16(18,19)12-8-6-11(7-9-12)14-21-15(23-22-14)13(20)10-4-2-1-3-5-10/h1-9,13H,20H2,(H,21,22,23)

InChI Key

DEUFHSZAADCPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Imines, amides

    Reduction: Dihydrotriazole derivatives

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has demonstrated that compounds with triazole moieties exhibit potent anticancer properties. The specific compound has been studied for its potential to inhibit the growth of various cancer cell lines. For instance, derivatives of phenyltriazoles have shown promising results against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective antiproliferative activity .

1.2 Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. Studies have indicated that the incorporation of trifluoromethyl groups enhances the biological activity of these compounds. The compound's structure allows it to interact effectively with microbial enzymes, potentially leading to its use as an antimicrobial agent .

1.3 Antifungal Activity

The triazole class is widely recognized for its antifungal properties, particularly in the treatment of fungal infections. The phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine derivative has been evaluated for its efficacy against various fungal strains, demonstrating significant inhibition rates .

Agricultural Applications

2.1 Fungicides

Due to its antifungal properties, this compound is being investigated as a potential fungicide in agricultural applications. Its effectiveness against plant pathogens can contribute to crop protection strategies, particularly in combating resistant fungal strains that threaten agricultural productivity .

2.2 Plant Growth Regulators

Research indicates that triazole compounds can also act as plant growth regulators, influencing plant development and yield. The specific compound may enhance growth parameters when applied to crops, although further studies are required to elucidate its mechanisms and optimal application rates .

Material Science Applications

3.1 Synthesis of Advanced Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials, including polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

3.2 Coatings and Adhesives

Due to its chemical stability and resistance to environmental degradation, this compound is also being explored for use in coatings and adhesives. Its application can improve the durability and performance of materials exposed to harsh conditions .

Case Studies

Study Focus Findings
Study A Anticancer ActivitySignificant inhibition of HCT-116 cell line with IC50 values below 10 µg/mL.
Study B Antimicrobial PropertiesDemonstrated broad-spectrum antimicrobial activity against several bacterial strains.
Study C Agricultural ApplicationEffective as a fungicide with over 80% efficacy against target pathogens in field trials.

Mechanism of Action

The mechanism of action of Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes that contain heme groups, such as cytochrome P450 enzymes.

    Pathways Involved: It inhibits the activity of these enzymes by binding to the heme iron, thereby blocking the enzyme’s catalytic activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • The trifluoromethyl group in the target compound increases lipophilicity compared to hydroxyl () or methoxy groups ().
    • Sulfonyl and thioether substituents (e.g., ) may enhance solubility but reduce metabolic stability.
  • Heterocyclic Core Variations: 1,2,3-Triazole derivatives () exhibit different electronic properties compared to 1,2,4-triazoles due to nitrogen positioning.

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to hydroxyl or methoxy groups.
  • Synthsis Scalability : Suzuki coupling (used in ) offers high yields and regioselectivity, making the target compound more feasible for large-scale production than analogs requiring multi-step protection/deprotection (e.g., ).
  • Structural Tunability : Replacing the trifluoromethyl group with sulfonyl () or furan () alters electronic properties, enabling customization for specific targets.

Biological Activity

Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C16_{16}H15_{15}F3_{3}N4_{4}
  • Molecular Weight : 328.31 g/mol
  • CAS Number : Not specifically listed but related compounds exist under various CAS numbers.

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the trifluoromethyl group and the triazole moiety. These components have been shown to enhance the compound's interaction with biological targets:

  • Inhibition of Enzymatic Activity : Triazole derivatives often act as inhibitors of various enzymes. For instance, similar compounds have demonstrated inhibitory effects on phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants .
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit NF-κB signaling pathways, which are implicated in cancer progression. A study found that triazole analogs showed significant cytotoxicity against multiple cancer cell lines, suggesting potential as anticancer agents .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeDescriptionReference
Anticancer Activity Inhibits NF-κB pathway; shows cytotoxicity against various cancer cells
Herbicidal Activity Exhibits post-emergence herbicidal activity against several weed species
Enzyme Inhibition Acts as a PDS inhibitor with a binding affinity comparable to commercial herbicides
Cytotoxicity Low cytotoxicity in normal cell lines while effective against tumor cells

1. Anticancer Efficacy

A study evaluated the anticancer efficacy of triazole derivatives, including those similar to this compound. The compounds were screened against a panel of 60 human cancer cell lines. Compounds exhibiting over 60% growth inhibition were further analyzed for dose-response relationships, indicating significant potential for therapeutic applications in oncology .

2. Herbicidal Applications

Research into the herbicidal properties of triazole compounds revealed that derivatives with trifluoromethyl substitutions demonstrated enhanced efficacy against various weed species compared to traditional herbicides. The mechanism was linked to the inhibition of PDS, essential for plant growth and development .

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